N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a pyridazine ring via an ethyloxy bridge. The pyridazine moiety is substituted with a 4-fluorophenyl group at the 6-position, while the carboxamide group connects the dihydrobenzo dioxine to the ethyl chain.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-15-7-5-14(6-8-15)16-9-10-20(25-24-16)27-12-11-23-21(26)19-13-28-17-3-1-2-4-18(17)29-19/h1-10,19H,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOGASQOGZUKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Carboxamide Reactivity
The carboxamide group undergoes:
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Hydrolysis : Acidic or basic conditions yield 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid.
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Reduction : LiAlH₄ reduces the amide to a primary amine.
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Product : N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b]dioxine-2-methylamine.
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Ether Linkage Cleavage
The ethoxy bridge is cleaved under strong acids:
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Reagents : HBr in acetic acid (48% w/v, 100°C, 2 hrs).
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Product : 6-(4-fluorophenyl)pyridazin-3-ol and ethylene glycol derivatives.
Pyridazine Ring Modifications
The pyridazine core participates in:
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Electrophilic substitution : Limited due to electron-withdrawing fluorine and pyridazine’s inherent electron deficiency.
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Nucleophilic displacement : The 3-position oxygen acts as a leaving group in SNAr reactions with amines or thiols.
Example reaction :
Comparative Reactivity of Structural Analogs
Reactivity trends for related compounds (Table 1):
Stability Under Physiological Conditions
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pH-dependent degradation : The compound remains stable at pH 4–7.4 (24 hrs, 37°C) but hydrolyzes rapidly in alkaline conditions (pH > 9) .
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Oxidative stability : Resists H₂O₂ (1 mM, 6 hrs) but degrades in presence of cytochrome P450 mimics .
Industrial-Scale Optimization
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Continuous flow synthesis : Microreactors improve yield (92% vs. 68% batch) for amide bond formation .
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Catalytic methods : Palladium-catalyzed coupling for pyridazine functionalization reduces waste.
This compound’s reactivity is dominated by its carboxamide and pyridazine groups, enabling diverse derivatization strategies for medicinal chemistry applications. Further studies should explore photochemical and enzymatic transformations .
Comparison with Similar Compounds
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS: 1021062-84-9)
- Structural Differences :
- Replaces the 4-fluorophenyl group on pyridazine with a pyridin-4-yl substituent.
- Substitutes the carboxamide with a sulfonamide group at the dihydrobenzo dioxine position.
- The pyridin-4-yl group introduces a basic nitrogen, which could alter binding interactions in biological targets .
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS: 1021107-34-5)
- Structural Differences :
- Features a thiophene carboxamide instead of dihydrobenzo dioxine carboxamide.
- Includes a thioether linkage between pyridazine and a benzo[d][1,3]dioxole-substituted ethyl group.
- Implications :
Dihydrobenzo[b][1,4]dioxine Derivatives
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS: 2034441-17-1)
- Structural Differences :
- Replaces the pyridazine-ethyloxy chain with a hydroxypropyl-benzofuran substituent.
- Increased steric bulk may reduce membrane permeability compared to the target compound .
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(3-fluoro-4-methoxyphenyl)pyridine (Compound 22 in )
- Structural Differences :
- Substitutes pyridazine with a pyridine ring.
- Attaches a 3-fluoro-4-methoxyphenyl group to pyridine instead of 4-fluorophenyl on pyridazine.
- Implications :
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structural analogs:
- Fluorinated Aromatic Systems: The 4-fluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature critical for blood-brain barrier penetration in antiviral or CNS-targeted therapies .
- Heterocyclic Diversity : Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, whereas pyridine or thiophene analogs could target different enzyme families .
- Hydroxypropyl or thioether linkers in analogs may alter conformational dynamics .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can key intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling a pyridazine derivative with a dihydrobenzo[d][1,4]dioxine moiety. For example:
Nucleophilic substitution : React 6-(4-fluorophenyl)pyridazin-3-ol with a bromoethyl-dihydrobenzo[d][1,4]dioxine intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the ethylenediamine linker to the carboxamide group .
Characterization :
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NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
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Mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for ether bond formation .
- Temperature control : Maintain 60–80°C during coupling to minimize side reactions .
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity crystals .
Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ether formation | 6-(4-Fluorophenyl)pyridazin-3-ol, K₂CO₃ | DMF | 80 | 65–75 |
| Amide coupling | EDC, HOBt, DIPEA | DCM | RT | 70–85 |
Q. What spectroscopic and chromatographic methods are critical for structural validation?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridazine and fluorophenyl groups) and methylene signals (δ 4.0–4.5 ppm for dihydrodioxine) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., unreacted intermediates) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating target engagement and pharmacological activity?
- Methodological Answer :
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Receptor binding assays : Screen for affinity at serotonin or dopamine receptors using radioligand displacement (e.g., [³H]spiperone for D2/D3 receptors) .
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Enzyme inhibition : Test inhibitory activity against kinases (e.g., MAPK) using fluorescence-based assays .
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Cellular uptake : Evaluate permeability via Caco-2 monolayers to predict oral bioavailability .
Note : Include positive controls (e.g., known antagonists) and validate assays with triplicate replicates.
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
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Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentration) .
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Metabolic stability : Compare hepatic microsome stability (human vs. rodent) to explain species-specific discrepancies .
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Structural analogs : Synthesize derivatives with modified fluorophenyl or pyridazine groups to isolate pharmacophore contributions .
Q. What strategies improve metabolic stability and reduce off-target effects?
- Methodological Answer :
- Bioisosteric replacement : Substitute the pyridazine ring with a triazine to enhance metabolic resistance .
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., methylene groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Mask the carboxamide as an ester to improve absorption and hydrolyze in vivo .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values reported for kinase inhibition.
Resolution Steps :
Verify assay parameters (ATP concentration, incubation time).
Test compound stability under assay conditions (e.g., pre-incubate in buffer).
Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
